molecular formula C7H11NO B085422 Hexahydropyrrolizin-1-one CAS No. 14174-83-5

Hexahydropyrrolizin-1-one

Cat. No.: B085422
CAS No.: 14174-83-5
M. Wt: 125.17 g/mol
InChI Key: WYOIGGSUICKDNZ-UHFFFAOYSA-N
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Description

Hexahydropyrrolizin-1-one is a heterocyclic organic compound characterized by a six-membered ring containing a nitrogen atom. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C₇H₁₁NO, and it has an average mass of 125.171 .

Mechanism of Action

Target of Action

Hexahydropyrrolizin-1-one is a metabolite produced by the fungus Botryosphaeria dothidea . The primary targets of this compound are free radicals . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. They are involved in various biological processes, including cell signaling and apoptosis .

Mode of Action

This compound interacts with free radicals, inhibiting their activity and preventing oxidative damage to vital molecules . This interaction disrupts the chain reactions caused by these radicals, thereby exerting its antioxidant effects .

Biochemical Pathways

Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular aging . By inhibiting free radicals, this compound could potentially influence various biochemical pathways and their downstream effects, including those related to inflammation, aging, and various diseases .

Result of Action

The primary result of this compound’s action is the inhibition of free radicals, which leads to a reduction in oxidative stress . This can have various molecular and cellular effects, including the protection of cellular components from oxidative damage, potentially slowing down aging processes and mitigating the risk of various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by Botryosphaeria dothidea may be influenced by the conditions of the fermentation process . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydropyrrolizin-1-one can be synthesized through various methods. One notable method involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which reacts with maleimide to form this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Hexahydropyrrolizin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the ring, which can participate in nucleophilic and electrophilic interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Hexahydropyrrolizin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Due to its therapeutic potential, this compound is being investigated for its role in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Hexahydropyrrolizin-1-one can be compared with other similar compounds, such as:

    Hexahydropyrrolizin-3-one: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit potent anticancer activities.

    Pyrido[2,3-d]pyrimidin-7(8H)-ones: Known for their biomedical applications, these compounds have a fused pyridine and pyrimidine ring system.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIGGSUICKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276692
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-83-5
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexahydro-1H-pyrrolizin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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